molecular formula C30H48N7O16P3S B1262782 3-trans,5-cis-Octadienoyl-CoA CAS No. 214769-63-8

3-trans,5-cis-Octadienoyl-CoA

Cat. No.: B1262782
CAS No.: 214769-63-8
M. Wt: 887.7 g/mol
InChI Key: YHRBHCTXYJGORE-OHKXNCGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-trans,5-cis-Octadienoyl-CoA is a purine nucleoside diphosphate.
3-trans, 5-cis-Octadienoyl-CoA, also known as S-[(3e, 5z)-3, 5-octadienoate, belongs to the class of organic compounds known as purine 3'-deoxyribonucleoside diphosphates. These are purine nucleotides with diphosphate group linked to the ribose moiety lacking a hydroxyl group at position 3. 3-trans, 5-cis-Octadienoyl-CoA is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 3-trans, 5-cis-Octadienoyl-CoA has been primarily detected in blood.

Properties

CAS No.

214769-63-8

Molecular Formula

C30H48N7O16P3S

Molecular Weight

887.7 g/mol

IUPAC Name

[(2S,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-[2-[(2E,4Z)-octa-2,4-dienoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]methylphosphonic acid

InChI

InChI=1S/C30H48N7O16P3S/c1-4-5-6-7-8-9-22(39)57-13-12-32-21(38)10-11-33-28(42)25(41)30(2,3)16-51-56(48,49)53-55(46,47)50-14-20-19(15-54(43,44)45)24(40)29(52-20)37-18-36-23-26(31)34-17-35-27(23)37/h6-9,17-20,24-25,29,40-41H,4-5,10-16H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b7-6-,9-8+/t19-,20-,24-,25?,29?/m1/s1

InChI Key

YHRBHCTXYJGORE-OHKXNCGGSA-N

SMILES

CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O

Isomeric SMILES

CCC/C=C\C=C\C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O

Canonical SMILES

CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CP(=O)(O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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